1-Cyclohexylpiperidin-3-amine
Overview
Description
1-Cyclohexylpiperidin-3-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
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Mechanism of Action
- In the brain, MAO-B is expressed mainly in glial cells and serotonergic neurons in the raphe nucleus, where it breaks down serotonin only at high concentrations .
- Notably, MAOIs (including this compound) are not first-line therapies due to side effects and complex interactions with other drugs and dietary amines .
Target of Action
- primarily interacts with monoamine oxidase (MAO) enzymes. Specifically, it inhibits both MAO-A and MAO-B isoforms. metabolizes serotonin, noradrenaline, and dopamine, while MAO-B preferentially metabolizes benzylamine, dopamine, and phenylethylamine.
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1-Cyclohexylpiperidin-3-amine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with neurotransmitter receptors, influencing signal transduction pathways in neuronal cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and receptor activity, impacting cell signaling pathways and gene expression . This compound can also influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites. Furthermore, this compound has been observed to affect cell proliferation and apoptosis, potentially through its interactions with signaling molecules and transcription factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism and detoxification processes. Additionally, this compound can modulate receptor activity by binding to neurotransmitter receptors, thereby influencing signal transduction pathways and gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity and metabolic regulation . At high doses, this compound can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed or excreted by the body . The compound’s influence on metabolic flux and metabolite levels can have significant implications for drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with enzymes, receptors, and other biomolecules . These interactions can affect the compound’s activity and function, contributing to its overall biochemical and cellular effects .
Properties
IUPAC Name |
1-cyclohexylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJHQNKTLGEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.